molecular formula C₅H₈O₂ B1144775 1-(Oxetan-2-yl)ethan-1-one CAS No. 1783326-03-3

1-(Oxetan-2-yl)ethan-1-one

Cat. No.: B1144775
CAS No.: 1783326-03-3
M. Wt: 100.12
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxetan-2-yl)ethan-1-one is a chemical compound with the molecular formula C5H8O2. It features an oxetane ring, which is a four-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxetan-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the cyclization of γ-bromohomoallylic alcohols using copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand in refluxing acetonitrile . Another method includes the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures .

Industrial Production Methods: Industrial production of oxetane derivatives often involves large-scale cyclization reactions. The use of photochemical [2+2] cycloaddition reactions, such as the Paternò–Büchi reaction, is also prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxetan-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetanones.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Oxetanones

    Reduction: Alcohol derivatives

    Substitution: Various substituted oxetanes

Scientific Research Applications

1-(Oxetan-2-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 1-(Oxetan-2-yl)ethan-1-one involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways .

Comparison with Similar Compounds

  • 1-(Oxetan-3-yl)ethan-1-one
  • 1-(2-Oxetanyl)ethanone

Comparison: 1-(Oxetan-2-yl)ethan-1-one is unique due to its specific ring structure and reactivity profile. Compared to similar compounds, it exhibits distinct chemical behavior, particularly in ring-opening and substitution reactions .

Properties

IUPAC Name

1-(oxetan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4(6)5-2-3-7-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKPYLCZGPGQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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